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molecular formula C18H14N2O2 B8754550 1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile CAS No. 6334-31-2

1-benzoyl-6-methoxy-2H-quinoline-2-carbonitrile

Cat. No. B8754550
M. Wt: 290.3 g/mol
InChI Key: MEKXJXIBGQRISZ-UHFFFAOYSA-N
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Patent
US05641785

Procedure details

A solution of 10 g (63 mmol) of 6-methoxyquinoline in 80 ml of dichloromethane is mixed with a solution of 12.4 g (188 mmol) of potassium cyanide, and 14.5 ml (125 mmol) of benzoyl chloride are then added slowly. The mixture is stirred for 18 h, the organic phase is then separated off and the aqueous phase is extracted with dichloromethane. The organic phases are washed with aqueous 5% hydrochloric acid solution and then with water, with aqueous sodium hydroxide solution and again with water, they are dried over sodium sulphate and the solvent is evaporated off under reduced pressure. The oil obtained is crystallized from 95% ethanol. 13.4 g of product are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.[C-:13]#[N:14].[K+].[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>ClCCl>[C:16]([N:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]1[C:13]#[N:14])(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2C=CC=NC2=CC1
Name
Quantity
12.4 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added slowly
CUSTOM
Type
CUSTOM
Details
the organic phase is then separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
The organic phases are washed with aqueous 5% hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, with aqueous sodium hydroxide solution and again with water, they are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
is crystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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